molecular formula C15H17N3O6 B2937041 Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 1226451-64-4

Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2937041
CAS No.: 1226451-64-4
M. Wt: 335.316
InChI Key: BMIKFSMMGZBZOC-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,2,4-oxadiazole core. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a (4-methoxyphenoxy)methyl group.
  • An ethyl 2-oxoacetate moiety linked via a methylene bridge to the oxadiazole's position 5.
  • The 4-methoxyphenoxy substituent, which enhances lipophilicity and may influence receptor binding .

This structure combines pharmacophoric features of oxadiazoles (known for metabolic stability and hydrogen-bonding capacity) with ester functionalities common in bioactive molecules .

Properties

IUPAC Name

ethyl 2-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-3-22-15(20)14(19)16-8-13-17-12(18-24-13)9-23-11-6-4-10(21-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKFSMMGZBZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₄
  • IUPAC Name : this compound
  • Key Functional Groups : The presence of an oxadiazole ring and an ethyl acetate moiety is significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing oxadiazole rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The structure may allow it to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
  • Cell Signaling Modulation : The presence of the methoxyphenoxy group suggests potential interactions with cell signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionInhibition of acetylcholinesterase

Case Studies

  • Cancer Research : A study demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties against neurodegenerative diseases by inhibiting oxidative stress-induced neuronal damage.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Pharmacodynamics : The compound has been shown to alter cellular signaling pathways associated with growth and survival in cancer cells.
  • Toxicology : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further investigations are warranted.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy in vitro, suggesting potential for combination therapy approaches.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reported Applications/Properties References
3-[(4-Methoxyphenoxy)methyl]benzoic acid (SID4243980) 4-Methoxyphenoxy-methyl at oxadiazole; benzoic acid instead of oxoacetate ~286.3 Lacks amino-oxoacetate ester; carboxylate group Intermediate for drug design
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl at position 3; chloromethyl at position 5 ~194.6 No oxoacetate or methoxyphenoxy groups Synthetic intermediate
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxoethanamine Methoxymethyl at oxadiazole; ethylamine instead of ester ~283.3 Replaces oxoacetate with ethylamine; altered solubility Not specified

Key Observations :

  • The ethyl 2-oxoacetate moiety is critical for esterase-mediated hydrolysis, which may influence bioavailability compared to carboxylic acid derivatives like SID4243980 .

Amino-Oxoacetate Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reported Bioactivity References
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Benzene 4-Methoxyphenylamino; oxoacetate ~237.2 Lacks oxadiazole core; simpler structure Pharmaceutical intermediate
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate Thiazole Chloroethylphenyl; methylthiazole ~364.8 Thiazole instead of oxadiazole; chloroethyl group Antimicrobial potential

Key Observations :

  • Replacement of the 1,2,4-oxadiazole with thiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Methoxyphenoxy-Containing Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Applications References
4-(4-Methoxyphenyl)-1-methyl-5-thioxoimidazolidin-2-one Imidazolidinone 4-Methoxyphenyl; thioxo ~236.3 Different heterocycle; thioxo group Marine natural product
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Benzene 4-Methoxyphenyl; oxoacetate ~222.2 No heterocyclic core Synthetic intermediate

Key Observations :

  • The methoxyphenoxy group is associated with improved solubility and binding affinity in hydrophobic pockets, as seen in marine-derived compounds .
  • Heterocyclic cores (e.g., oxadiazole vs. imidazolidinone) significantly influence metabolic pathways and degradation rates .

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